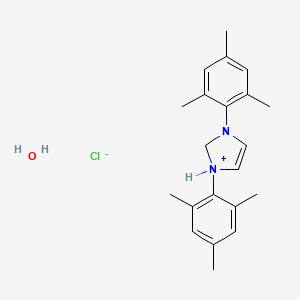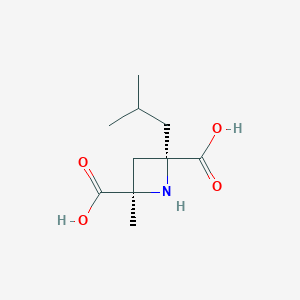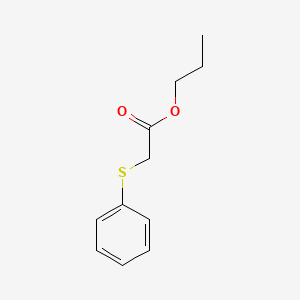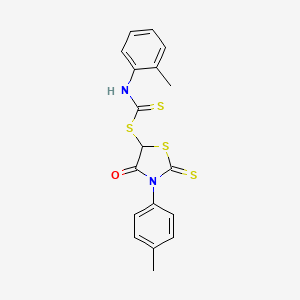
1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium chloride hydrate is a compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various catalytic applications. The compound is characterized by its imidazolium core, flanked by two 2,4,6-trimethylphenyl groups, and is typically found in its chloride salt form with a hydrate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium chloride hydrate typically involves the reaction of 2,4,6-trimethylphenylamine with glyoxal to form an imidazolium intermediate. This intermediate is then treated with hydrochloric acid to yield the desired chloride salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
化学反应分析
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium chloride hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Coordination Reactions: The compound forms stable complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Transition Metal Salts: For forming metal-NHC complexes.
Nucleophiles: Such as alkoxides and amines for substitution reactions.
Major Products
The major products formed from these reactions are typically metal-NHC complexes, which are used as catalysts in various organic transformations .
科学研究应用
1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium chloride hydrate has a wide range of applications in scientific research:
作用机制
The mechanism by which 1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium chloride hydrate exerts its effects is primarily through its role as a ligand in metal complexes. The imidazolium core coordinates with metal centers, forming strong carbon-metal bonds. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies .
相似化合物的比较
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Dicyclohexylimidazolium chloride
- 1,3-Dimesitylimidazolium chloride
Uniqueness
1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium chloride hydrate is unique due to its specific steric and electronic properties imparted by the 2,4,6-trimethylphenyl groups. These properties enhance its stability and reactivity in forming metal complexes, making it particularly effective in catalytic applications compared to other similar compounds .
属性
CAS 编号 |
840541-23-3 |
|---|---|
分子式 |
C21H29ClN2O |
分子量 |
360.9 g/mol |
IUPAC 名称 |
1,3-bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride;hydrate |
InChI |
InChI=1S/C21H26N2.ClH.H2O/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,13H2,1-6H3;1H;1H2 |
InChI 键 |
YXTGIALAEMTPKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[NH+]2CN(C=C2)C3=C(C=C(C=C3C)C)C)C.O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate](/img/structure/B12547450.png)
![Propyl 4-[difluoro(methylthio)methoxy]benzoate](/img/structure/B12547455.png)


![10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B12547475.png)




![2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine](/img/structure/B12547511.png)
methanone](/img/structure/B12547513.png)
![5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-](/img/structure/B12547520.png)

![N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide](/img/structure/B12547545.png)
